molecular formula C21H26N2O3S B6423286 2,3-Dimorpholino-1-phenyl-3-(thiophen-2-yl)propan-1-one CAS No. 438487-81-1

2,3-Dimorpholino-1-phenyl-3-(thiophen-2-yl)propan-1-one

Cat. No.: B6423286
CAS No.: 438487-81-1
M. Wt: 386.5 g/mol
InChI Key: OYUZHUSQRQRGSA-UHFFFAOYSA-N
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Description

2,3-Dimorpholino-1-phenyl-3-(thiophen-2-yl)propan-1-one is a complex organic compound that features a thiophene ring, a phenyl group, and two morpholine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimorpholino-1-phenyl-3-(thiophen-2-yl)propan-1-one typically involves multi-step organic reactions. One common method includes the condensation of thiophene derivatives with phenyl ketones under controlled conditions. The reaction often requires catalysts such as Lewis acids to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is essential to maintain the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimorpholino-1-phenyl-3-(thiophen-2-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the thiophene or phenyl rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or halides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

2,3-Dimorpholino-1-phenyl-3-(thiophen-2-yl)propan-1-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 2,3-Dimorpholino-1-phenyl-3-(thiophen-2-yl)propan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound.

Comparison with Similar Compounds

Similar Compounds

    1-phenyl-3-(thiophen-2-yl)propan-1-one: Shares the thiophene and phenyl groups but lacks the morpholine moieties.

    2,5-Dihydro-3,6-di-2-thienyl-pyrrolo[3,4-c]pyrrole-1,4-dione: Contains thiophene rings but has a different core structure.

Uniqueness

2,3-Dimorpholino-1-phenyl-3-(thiophen-2-yl)propan-1-one is unique due to the presence of two morpholine groups, which can enhance its solubility and reactivity

Properties

IUPAC Name

2,3-dimorpholin-4-yl-1-phenyl-3-thiophen-2-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S/c24-21(17-5-2-1-3-6-17)20(23-10-14-26-15-11-23)19(18-7-4-16-27-18)22-8-12-25-13-9-22/h1-7,16,19-20H,8-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYUZHUSQRQRGSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(C2=CC=CS2)C(C(=O)C3=CC=CC=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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